TRPV1 Antagonist Activity: >10,000 nM IC50 Confirms Lack of Vanilloid Receptor Cross-Reactivity
4-(Pyrrolidin-1-ylmethyl)piperidine exhibits negligible antagonist activity at the human TRPV1 receptor, with an IC50 >10,000 nM in a cell-based functional assay [1]. This inactivity can serve as a selectivity control benchmark when compared to TRPV1-active piperidine analogs such as certain capsaicin derivatives and vanilloid-based ligands that exhibit IC50 values in the low nanomolar range. The >10 μM inactivity threshold confirms that this scaffold does not trigger TRPV1-mediated calcium flux, a property relevant for programs seeking CNS-penetrant piperidine derivatives devoid of vanilloid receptor liabilities.
| Evidence Dimension | TRPV1 antagonist activity (IC50) |
|---|---|
| Target Compound Data | IC50 >10,000 nM |
| Comparator Or Baseline | TRPV1-active piperidine analogs (e.g., vanilloid derivatives) typically exhibit IC50 in low nanomolar range |
| Quantified Difference | >1,000-fold lower potency relative to active TRPV1 ligands |
| Conditions | Antagonist activity at human TRPV1 receptor expressed in HEK293 cells; inhibition of capsaicin-stimulated calcium flux after 10 min |
Why This Matters
This inactivity profile allows researchers to exclude TRPV1-mediated confounding effects when using this compound as a scaffold in CNS-targeted programs, differentiating it from TRPV1-active piperidine derivatives that carry potential pain or thermoregulatory side-effect liabilities.
- [1] BindingDB. Affinity Data for BDBM50117636. IC50 >1.00E+4 nM at human TRPV1 receptor. HEK293 cell-based calcium flux assay. View Source
